molecular formula C9H14O5 B13770366 [2-(Acetyloxymethyl)-3-oxobutyl] acetate CAS No. 5400-83-9

[2-(Acetyloxymethyl)-3-oxobutyl] acetate

Cat. No.: B13770366
CAS No.: 5400-83-9
M. Wt: 202.20 g/mol
InChI Key: SQCZVEFHJUHKOH-UHFFFAOYSA-N
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Description

[2-(Acetyloxymethyl)-3-oxobutyl] acetate is an organic compound with a complex structure that includes both ester and ketone functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(Acetyloxymethyl)-3-oxobutyl] acetate typically involves the esterification of 2-(hydroxymethyl)-3-oxobutyl acetate with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity reactants and advanced purification techniques, such as distillation and crystallization, ensures the production of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

[2-(Acetyloxymethyl)-3-oxobutyl] acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.

Major Products

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted esters or amides.

Scientific Research Applications

[2-(Acetyloxymethyl)-3-oxobutyl] acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of [2-(Acetyloxymethyl)-3-oxobutyl] acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s ester and ketone groups allow it to participate in various biochemical pathways, potentially inhibiting or activating certain enzymes. This can lead to changes in cellular processes and physiological effects.

Comparison with Similar Compounds

Similar Compounds

    [2-(Hydroxymethyl)-3-oxobutyl] acetate: Similar structure but with a hydroxyl group instead of an acetyl group.

    [2-(Methoxymethyl)-3-oxobutyl] acetate: Similar structure but with a methoxy group instead of an acetyl group.

Uniqueness

[2-(Acetyloxymethyl)-3-oxobutyl] acetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

5400-83-9

Molecular Formula

C9H14O5

Molecular Weight

202.20 g/mol

IUPAC Name

[2-(acetyloxymethyl)-3-oxobutyl] acetate

InChI

InChI=1S/C9H14O5/c1-6(10)9(4-13-7(2)11)5-14-8(3)12/h9H,4-5H2,1-3H3

InChI Key

SQCZVEFHJUHKOH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(COC(=O)C)COC(=O)C

Origin of Product

United States

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